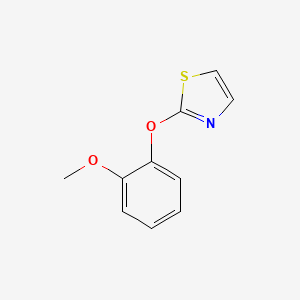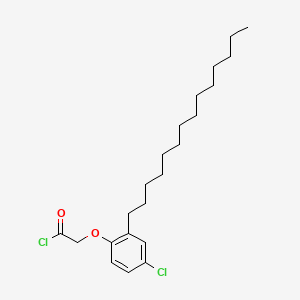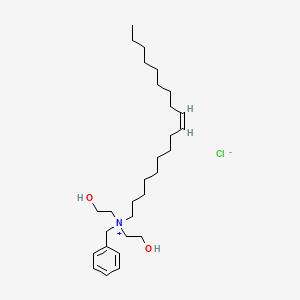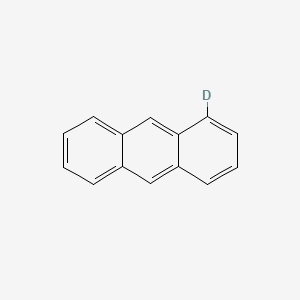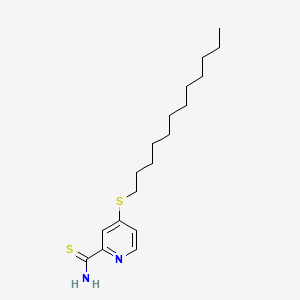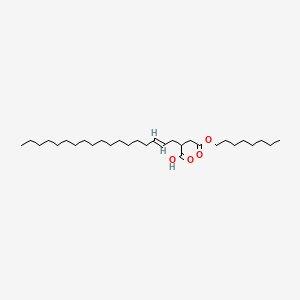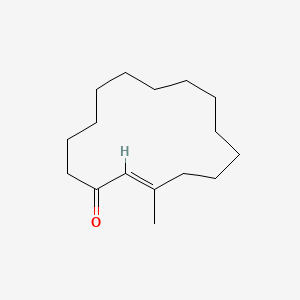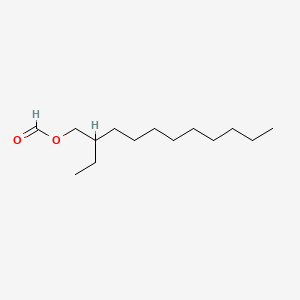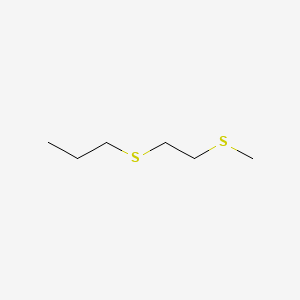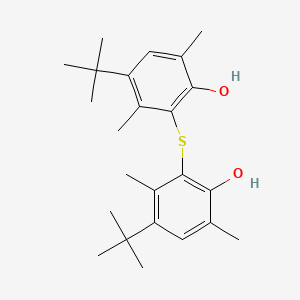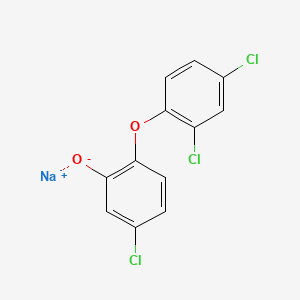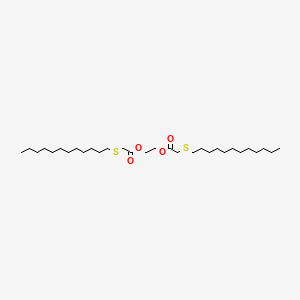
Tris(6-methylheptane-2,4-dionato-O,O')molybdenum
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TRIS-(6-METHYLHEPTANE-2,4-DIONATO-O,O’)MOLYBDENUM: is a coordination compound where molybdenum is complexed with three molecules of 6-methylheptane-2,4-dione
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TRIS-(6-METHYLHEPTANE-2,4-DIONATO-O,O’)MOLYBDENUM typically involves the reaction of molybdenum hexacarbonyl with 6-methylheptane-2,4-dione in the presence of a suitable solvent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete reaction. The product is then purified through recrystallization or other suitable methods .
Industrial Production Methods
On an industrial scale, the production of TRIS-(6-METHYLHEPTANE-2,4-DIONATO-O,O’)MOLYBDENUM may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure high purity and efficiency .
Chemical Reactions Analysis
Types of Reactions
TRIS-(6-METHYLHEPTANE-2,4-DIONATO-O,O’)MOLYBDENUM can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state molybdenum compounds.
Reduction: It can be reduced to lower oxidation state molybdenum species.
Substitution: Ligand substitution reactions can occur where the 6-methylheptane-2,4-dione ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield molybdenum oxides, while reduction can produce molybdenum hydrides. Substitution reactions can result in a variety of molybdenum complexes with different ligands .
Scientific Research Applications
TRIS-(6-METHYLHEPTANE-2,4-DIONATO-O,O’)MOLYBDENUM has several scientific research applications, including:
Catalysis: It is used as a catalyst in various organic reactions, including oxidation and hydrogenation processes.
Materials Science: The compound is studied for its potential use in the development of advanced materials with unique properties.
Industrial Chemistry: It is utilized in the synthesis of fine chemicals and intermediates for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which TRIS-(6-METHYLHEPTANE-2,4-DIONATO-O,O’)MOLYBDENUM exerts its effects involves the coordination of the molybdenum center with the 6-methylheptane-2,4-dione ligands. This coordination stabilizes the molybdenum in a specific oxidation state and allows it to participate in various catalytic cycles. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
- TRIS-(ACETYLACETONATO)MOLYBDENUM
- TRIS-(HEXANE-2,4-DIONATO)MOLYBDENUM
- TRIS-(PENTANE-2,4-DIONATO)MOLYBDENUM
Uniqueness
TRIS-(6-METHYLHEPTANE-2,4-DIONATO-O,O’)MOLYBDENUM is unique due to the presence of the 6-methylheptane-2,4-dione ligands, which provide distinct steric and electronic properties compared to other similar compounds. These properties can influence the compound’s reactivity, stability, and catalytic activity, making it suitable for specific applications where other compounds may not be as effective .
Properties
CAS No. |
93805-29-9 |
|---|---|
Molecular Formula |
C24H42MoO6 |
Molecular Weight |
522.5 g/mol |
IUPAC Name |
(Z)-4-hydroxy-6-methylhept-3-en-2-one;molybdenum |
InChI |
InChI=1S/3C8H14O2.Mo/c3*1-6(2)4-8(10)5-7(3)9;/h3*5-6,10H,4H2,1-3H3;/b3*8-5-; |
InChI Key |
MPFBRGLXCUTKAN-YXKGCPEZSA-N |
Isomeric SMILES |
CC(C/C(=C/C(=O)C)/O)C.CC(C/C(=C/C(=O)C)/O)C.CC(C/C(=C/C(=O)C)/O)C.[Mo] |
Canonical SMILES |
CC(C)CC(=CC(=O)C)O.CC(C)CC(=CC(=O)C)O.CC(C)CC(=CC(=O)C)O.[Mo] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


